4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O3. It is characterized by the presence of a methoxy group, a methylphenoxy group, and a benzaldehyde moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-methylphenol in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Catalyst: Palladium on carbon or copper(I) iodide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 4-methoxy-3-[(3-methylphenoxy)methyl]benzoic acid
Reduction: 4-methoxy-3-[(3-methylphenoxy)methyl]benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Signal Transduction: Modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde
- 4-Methoxy-3-[(3-methoxyphenoxy)methyl]benzaldehyde
- 4-Methoxy-3-methylbenzaldehyde
- 3-(4-Methoxyphenoxy)benzaldehyde
Uniqueness
4-Methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.
Properties
IUPAC Name |
4-methoxy-3-[(3-methylphenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-3-5-15(8-12)19-11-14-9-13(10-17)6-7-16(14)18-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODVDWLITJNVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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